2-(2-Methoxy-5-methylphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-5-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of butanoic acid, featuring a methoxy group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)butanoic acid typically involves the reaction of 2-methoxy-5-methylphenylboronic acid with butanoic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or aldehyde groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence its binding affinity and reactivity with enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methylphenylboronic acid
- 2-Methoxy-4-methylphenylboronic acid
- 2-Methoxy-6-methylbenzoic acid
Uniqueness
2-(2-Methoxy-5-methylphenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can result in distinct chemical and biological properties compared to other similar compounds. The presence of both methoxy and methyl groups can influence its reactivity and interactions in various applications .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-methoxy-5-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-9(12(13)14)10-7-8(2)5-6-11(10)15-3/h5-7,9H,4H2,1-3H3,(H,13,14) |
InChI Key |
FZERAAIRNNRYIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.